![molecular formula C20H16N2OS2 B2550180 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine CAS No. 478067-49-1](/img/structure/B2550180.png)
2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine is a thienopyrimidine derivative, a class of compounds that have been studied for various biological activities, including their potential as chemotherapeutic agents and inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . These compounds are characterized by a thieno[3,2-d]pyrimidine core, which can be modified with different substituents to alter their chemical and biological properties.
Synthesis Analysis
The synthesis of thienopyrimidine derivatives typically involves the construction of the pyrimidine ring followed by the introduction of sulfur-containing substituents. For example, the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of TS involves appending aryl thiols to a key intermediate via an oxidative addition reaction . Similarly, the synthesis of polyimides containing pyrimidine moieties involves reacting diamine monomers with aromatic dianhydrides .
Molecular Structure Analysis
The molecular structure of thienopyrimidine derivatives has been studied using various spectroscopic techniques and computational methods. For instance, vibrational spectroscopic studies (FT-IR and FT-Raman) and density functional theory (DFT) calculations have been used to optimize the structure and determine the structural characteristics of related compounds . These studies provide insights into the geometrical parameters, electronic properties (HOMO-LUMO), and potential sites for electrophilic attack.
Chemical Reactions Analysis
Thienopyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation, as demonstrated by the synthesis of different benzyloxy and nitrosopyrimidine compounds . The reactivity of these compounds is influenced by the presence of functional groups such as the methylsulfanyl group and the pyrimidine nitrogen atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidine derivatives, such as solubility, thermal stability, and moisture absorption, are crucial for their potential application as chemotherapeutic agents. For example, polyimides derived from pyrimidine-containing monomers exhibit excellent solubility in polar solvents, high glass transition temperatures, and low moisture absorption, which are desirable properties for pharmaceutical applications . The coefficients of thermal expansion (CTEs) and mechanical properties such as tensile strength and modulus are also important parameters that have been reported .
Scientific Research Applications
Optoelectronic Materials Development
Research highlights the importance of pyrimidine derivatives, including 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine, in the development of optoelectronic materials. These compounds are part of a broader class that has shown significant potential in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent elements. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been identified as a valuable approach for crafting materials that exhibit electroluminescent properties and are used in OLEDs, including white OLEDs and red phosphorescent OLEDs. This research underscores the compounds' utility in advancing the field of optoelectronics through the development of innovative materials with enhanced performance characteristics (Lipunova et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Pyrimidine derivatives, such as 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine, have been evaluated for their inhibitory effects on enzymes like uridine phosphorylase (UrdPase) and thymidine phosphorylase (dThdPase). These enzymes are targets for the development of new inhibitors due to their roles in various biological processes. Research into the structure-activity relationships of these compounds provides a basis for the rational design of novel inhibitors, highlighting the potential therapeutic applications of pyrimidine derivatives in treating diseases where these enzymes play a critical role (Niedzwicki et al., 1983).
Anti-inflammatory Properties
Pyrimidine derivatives are known for their broad pharmacological effects, including anti-inflammatory activities. Recent developments in the synthesis and evaluation of pyrimidine derivatives have revealed their potential as potent anti-inflammatory agents. These effects are attributed to their inhibitory responses against the expression and activities of vital inflammatory mediators, such as prostaglandin E2, tumor necrosis factor-α, and various interleukins. Literature reviews and research on the structure–activity relationships (SARs) of these compounds suggest a promising direction for the development of new pyrimidine-based anti-inflammatory drugs with minimal toxicity (Rashid et al., 2021).
Catalytic Applications in Synthesis
The pyranopyrimidine core, related to 2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine, has significant applications in medicinal and pharmaceutical industries due to its bioavailability and synthetic versatility. Research focused on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, such as organocatalysts and nanocatalysts, demonstrates the compound's utility in creating lead molecules for pharmaceutical applications. This review emphasizes the role of such scaffolds in the synthesis of novel compounds, highlighting the importance of selecting appropriate catalysts to enhance the efficiency and sustainability of the synthetic processes (Parmar et al., 2023).
properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-14-7-9-16(10-8-14)23-19-18-17(11-12-24-18)21-20(22-19)25-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIYDHYAAXJYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

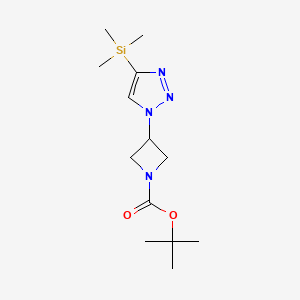
![2-[(6-Amino-5-nitropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2550099.png)
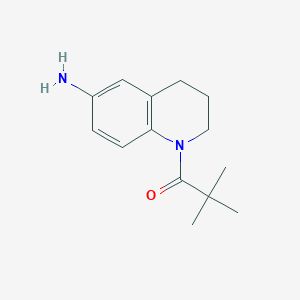
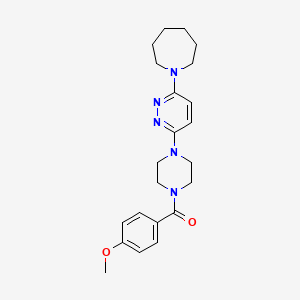

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)
![8-(3,5-Dimethylpyrazolyl)-7-[(4-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2550108.png)
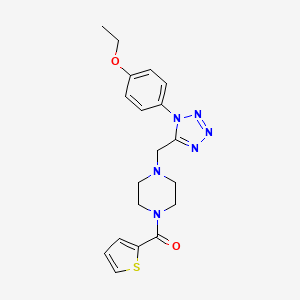
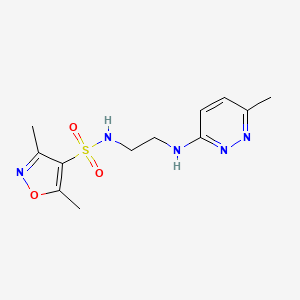
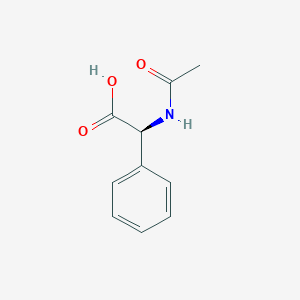
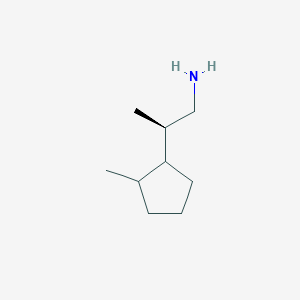
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2550116.png)

![1-allyl-2-amino-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2550119.png)